OSW-1
Overview
Description
OSW-1 is a naturally occurring steroidal saponin isolated from the bulbs of Ornithogalum saundersiae. It is known for its exceptionally potent antiproliferative activity against tumor cells. The compound has a complex structure, which includes a steroidal backbone and sugar moieties, contributing to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSW-1 involves multiple steps, including the selective acylation of xylose derivatives. One common method involves the use of organotin-catalyzed selective acylation. The reaction typically starts with the preparation of acylating reagents, followed by the selective acylation of xylose derivatives . The reaction conditions often include the use of dry pyridine and 4-methoxy benzoyl chloride at low temperatures .
Industrial Production Methods
Most of the current production methods are limited to laboratory-scale synthesis for research purposes .
Chemical Reactions Analysis
Types of Reactions
OSW-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups on the steroidal backbone, altering its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides and alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various this compound analogues with modified sugar moieties or altered steroidal backbones. These analogues are often studied for their enhanced anticancer activities .
Scientific Research Applications
OSW-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a model compound for studying complex natural product synthesis and structure-activity relationships.
Biology: It serves as a tool for investigating cellular processes, such as apoptosis and autophagy, due to its potent biological activities.
Medicine: this compound is extensively studied for its anticancer properties.
Mechanism of Action
OSW-1 exerts its effects through multiple mechanisms:
Mitochondrial Damage: This compound induces mitochondrial membrane damage, leading to the loss of transmembrane potential and activation of calcium-dependent apoptosis.
Golgi Stress Response: It triggers Golgi stress responses, leading to apoptosis through the induction of stress-inducible genes.
Oxysterol Binding Protein Targeting: This compound targets oxysterol binding protein and its paralog, disrupting sterol and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
SBF-1: An artificial 22-ester analogue of OSW-1, known for its potent antitumor activity.
Saponins: Other steroidal saponins with similar structures and biological activities.
Uniqueness
This compound is unique due to its exceptionally potent antiproliferative activity, which is 10 to 100 times more active than several clinical antitumor drugs, such as cisplatin. Its ability to target multiple proteins and pathways, including mitochondrial respiration and Golgi stress responses, sets it apart from other similar compounds .
Biological Activity
OSW-1, a potent compound extracted from the plant Ornithogalum saundersiae, has garnered significant attention for its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.
This compound exhibits its biological activity primarily through the induction of apoptosis in cancer cells. Several studies have elucidated the mechanisms by which this compound exerts its effects:
- Caspase Activation : this compound has been shown to activate caspase-8, leading to apoptosis in malignant cells. This was demonstrated using flow cytometry with an Annexin V assay, which indicated a significant increase in apoptotic cells post-treatment with this compound .
- Mitochondrial Dysfunction : Transmission electron microscopy revealed that this compound treatment leads to mitochondrial swelling and disruption of cristae, indicating mitochondrial injury as a precursor to apoptosis .
- Cell Cycle Arrest : In glioma cells, this compound has been reported to induce G2/M phase cell cycle arrest, further contributing to its anticancer effects .
Cytotoxic Effects on Cancer Cell Lines
This compound has demonstrated potent cytotoxicity across various cancer types. Below is a summary of findings from key studies:
Colon Cancer
A study focused on the effect of this compound on LoVo colon cancer cells found that treatment led to significant cell shrinkage and loss of viability in a dose-dependent manner. The CCK8 assay confirmed that this compound effectively reduced cell proliferation compared to untreated controls. The study also highlighted that this compound's cytotoxicity was selective for cancer cells, sparing normal cells .
Glioma
In glioma research, this compound's effects were investigated using both in vitro and in vivo models. The compound inhibited the proliferation of glioma cells significantly and induced apoptosis through modulation of the PI3K/AKT signaling pathway. The study utilized Western blotting to analyze protein expression changes associated with cell cycle and apoptosis .
Breast Cancer
Another study demonstrated that this compound inhibited tumor growth and metastasis in triple-negative breast cancer models. It was shown to reduce migratory and invasive capabilities of breast cancer cells while promoting apoptosis through NFATc2 signaling pathways. The findings suggest that this compound could be a promising therapeutic agent for aggressive breast cancers .
Properties
IUPAC Name |
[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H68O15/c1-24(2)8-15-34(50)25(3)47(55)37(21-33-31-14-11-28-20-29(49)16-18-45(28,5)32(31)17-19-46(33,47)6)60-44-41(59-26(4)48)39(36(52)23-58-44)62-43-40(38(53)35(51)22-57-43)61-42(54)27-9-12-30(56-7)13-10-27/h9-13,24-25,29,31-33,35-41,43-44,49,51-53,55H,8,14-23H2,1-7H3/t25-,29+,31-,32+,33+,35-,36+,37+,38+,39+,40-,41-,43+,44+,45+,46+,47-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXTYZZFIJTPPA-MKQTXCTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5C(C(C(CO5)O)OC6C(C(C(CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)CCC(C)C)[C@]1([C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H68O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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